2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
説明
BenchChem offers high-quality 2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-14-9-10-15-16(12-23)21(27-19(15)11-14)24-20(25)13-26-18-8-6-5-7-17(18)22(2,3)4/h5-8,14H,9-11,13H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYDKIXRNQJWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (referred to as Compound A) has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes existing literature on its synthesis, biological effects, and potential therapeutic applications.
Synthesis of Compound A
Compound A can be synthesized through a multi-step process involving the reaction of various precursors. The synthetic pathway typically includes:
- Formation of the benzothiophene core : This involves cyclization reactions that introduce the thiophene moiety.
- Introduction of the cyano group : The cyano group is added through nucleophilic substitution reactions.
- Acetamide formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide derivative.
Antitumor Activity
Research has indicated that Compound A exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve:
- Induction of apoptosis : Studies show that Compound A triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of cell proliferation : The compound significantly reduces the proliferation rate of cancer cells, as evidenced by MTT assays where IC50 values were recorded below 50 µM for several cell lines.
Cytotoxicity Profile
The cytotoxic effects of Compound A were evaluated using several assays to determine its selectivity and safety profile:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <50 | Apoptosis induction |
| MCF-7 | <50 | Cell cycle arrest |
| Normal Fibroblasts | >200 | Low cytotoxicity |
These results suggest that while Compound A is effective against tumor cells, it exhibits lower toxicity towards normal cells, indicating a favorable therapeutic index.
Case Studies
- HepG2 Cell Line Study : In a controlled study, HepG2 cells were treated with varying concentrations of Compound A. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations. Flow cytometry analyses confirmed increased Annexin V positivity in treated cells.
- MCF-7 Cell Line Study : Similar methodologies applied to MCF-7 cells revealed that Compound A not only inhibited proliferation but also altered the expression of key regulatory proteins involved in cell cycle progression, such as cyclin D1 and p53.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
